Tert-butyl 3-(acetylthio)azetidine-1-carboxylate

Descripción general

Descripción

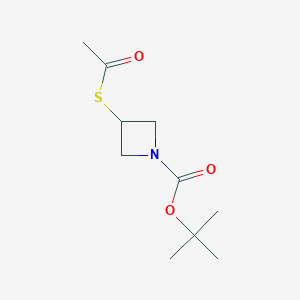

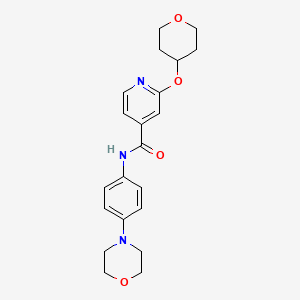

Tert-butyl 3-(acetylthio)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3S . It has a molecular weight of 231.32 . The compound is stored in a refrigerator and has a physical form of oil .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (N-Boc-azetidin-3-ylidene)acetate, was synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is an oil that is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Tert-butyl 3-(acetylthio)azetidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive molecules and pharmaceuticals. Its utility is highlighted in the development of protected 3-haloazetidines, which are key intermediates for the synthesis of a variety of azetidine-3-carboxylic acid derivatives. For example, its application has enabled the first reported synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating its role in accessing novel chemical spaces within medicinal chemistry (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).

Contributions to Heterocyclic Chemistry

The compound's relevance extends to the synthesis of amino acid-azetidine chimeras, illustrating its significance in creating enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras serve as tools for studying the influence of conformation on peptide activity, thus contributing to our understanding of peptide structure-function relationships (Z. Sajjadi & W. Lubell, 2008).

Role in Organic Synthesis Methodologies

Further illustrating its utility, this compound is integral to novel organic synthesis methodologies. It has been used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its role in generating bifunctional compounds that provide a convenient entry point to compounds with chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009).

Environmental and Green Chemistry Aspects

The deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid highlights an environmentally benign application, underscoring the importance of this compound in green chemistry. This method demonstrates the mildness and efficiency of reactions involving tert-butyl protected intermediates, contributing to more sustainable chemical synthesis processes (Bryan Li et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for Tert-butyl 3-(acetylthio)azetidine-1-carboxylate are not specified in the search results. The compound’s future applications would depend on ongoing research and development efforts in relevant fields. It’s worth noting that related compounds are being studied for their potential uses in the synthesis of new heterocyclic amino acid derivatives .

Propiedades

IUPAC Name |

tert-butyl 3-acetylsulfanylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTWTOSRADIIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)